Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a 1-oxaspiro[2.3]hexane core with a methyl ester at position 2 and a methoxy substituent at position 5. This structure confers unique steric and electronic properties, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-8(7(10)12-3)9(13-8)4-6(5-9)11-2/h6H,4-5H2,1-3H3 |
InChI Key |
CGSMANWGMUNDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CC(C2)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. These reactions are carried out in the presence of lithium diisopropylamide in an aprotic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: This compound can undergo prototropic isomerization to form 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives.
Substitution Reactions: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization reactions.
Aprotic Solvents: Such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), are commonly used to facilitate these reactions.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic Acid Derivatives: Formed through isomerization reactions.
Scientific Research Applications
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with various molecular targets. The oxaspirohexane ring can interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with four structurally similar spirocyclic esters, highlighting differences in substituents, molecular properties, and available data.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: The 5-methoxy group in the target compound is expected to enhance lipophilicity compared to the 5-hydroxy analog (), which may exhibit higher solubility in polar solvents due to hydrogen bonding . The chloro and dimethyl substituents in ’s compound likely increase molecular weight and reactivity, though toxicity and handling risks may also rise .
Synthetic Accessibility: Compounds with simpler substitution patterns (e.g., and ) are more readily available commercially, as noted in their product listings . In contrast, the target compound’s 5-methoxy group may require specialized synthetic routes.
Stability and Storage: None of the analogs provide explicit stability data, but the absence of reactive functional groups (e.g., hydroxyl in ) in the target compound suggests better shelf-life under standard conditions.
Limitations and Data Gaps
- Target Compound Data: No direct information on synthesis, toxicity, or spectral data (e.g., NMR, IR) is available for the target compound.
- Hazard Profiles : Safety data (GHS classifications, UN numbers) are absent for all analogs, necessitating caution in handling .
Biological Activity
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 198.26 g/mol. Its structure features a methoxy group, which enhances lipophilicity, potentially influencing its interaction with biological targets. The spirocyclic framework adds to its chemical uniqueness, which may confer specific biological activities not observed in other compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may vary based on available starting materials and desired yields. The following table summarizes potential synthetic pathways:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Methanol + Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | Reflux |
| 2 | Esterification | Carboxylic acid + Alcohol | Acid catalyst |
| 3 | Cyclization | Various cyclization agents | Heat |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antibacterial properties, potentially due to its structural components that disrupt bacterial cell membranes.
- Anticancer Properties : Similar compounds with methoxy substitutions have shown promising anticancer activity, particularly in glioblastoma models. For example, the position of methoxy groups can significantly alter the potency and mechanism of action, shifting from inducing methuosis (a form of non-apoptotic cell death) to disrupting microtubule dynamics leading to mitotic arrest .
- Pharmacodynamics and Pharmacokinetics : Interaction studies involving this compound are crucial for understanding its therapeutic potential and safety profile. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME), which are essential for evaluating its efficacy in clinical settings.
Case Studies
Several case studies highlight the biological effects of similar compounds:
- Study on Indole Derivatives : A study on isomeric methoxy substitutions demonstrated that the location of the methoxy group significantly influences anticancer activity and cell death mechanisms. Compounds with a 5-methoxy substitution were found to induce methuosis effectively, while others led to microtubule disruption .
- Toxicological Assessments : Toxicological evaluations have indicated that while certain derivatives exhibit cytotoxicity against cancer cells, they may also present challenges regarding selectivity and safety in vivo .
Comparative Analysis with Analogous Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 1-Oxaspiro[2.3]hexane-2-carboxylate | Basic spiro structure | Moderate activity against certain bacteria | Lacks methoxy group |
| Methyl 5-Methylspiro[2.3]hexane | Similar spirocyclic structure | Active against pain | Does not contain carboxylate |
| Methyl 5-Methoxycarbonylspiro[2.3]hexane | Contains methoxycarbonyl group | Noted antimicrobial properties | Different carbon chain length |
This comparative analysis underscores how this compound is distinguished by its specific functional groups and structural configuration, which may confer unique biological activities not found in its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
